

Ninerafaxstat: A Technical Overview of a Novel Cardiac Mitotrope

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Compound of Interest

Compound Name: Ninerafaxstat

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Abstract

Ninerafaxstat (also known as IMB-1018972) is an investigational cardiac mitotrope designed to address the energetic deficit observed in certain cardiovascular diseases.^{[1][2][3]} By modulating cardiac metabolism, **Ninerafaxstat** aims to improve myocardial efficiency and function. This document provides a comprehensive technical overview of **Ninerafaxstat**, including its chemical structure, physicochemical properties, mechanism of action, and a summary of key clinical findings.

Chemical Structure and Properties

Ninerafaxstat is a small molecule with the IUPAC name 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate. Its chemical identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate
SMILES	<chem>COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC</chem>
InChI Key	AGVJLPKGBKSLKF-UHFFFAOYSA-N
Molecular Formula	C22H29N3O5
Molecular Weight	415.49 g/mol
CAS Number	2254741-41-6

Table 2: Physicochemical Properties

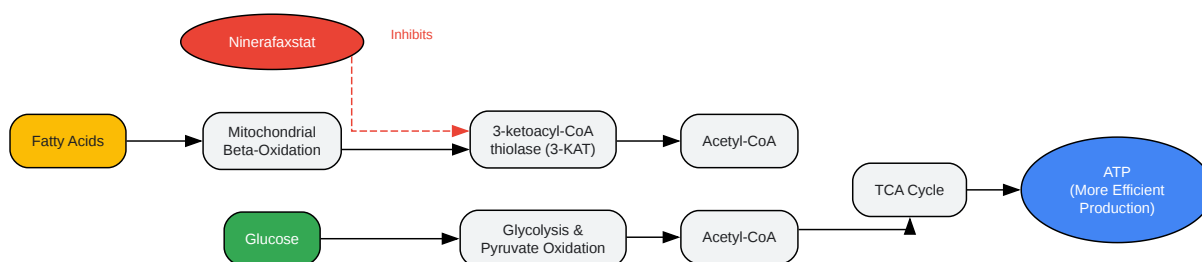
Property	Value	Source
Physical Description	Solid powder	Generic
Solubility	Soluble in DMSO	Generic
pKa	Data not available	-
LogP	Data not available	-
Melting Point	Data not available	-

Mechanism of Action: Modulating Cardiac Energetics

The heart is a metabolically active organ that relies on a constant supply of adenosine triphosphate (ATP) to sustain its contractile function. Under normal physiological conditions, the heart primarily utilizes fatty acid oxidation for ATP production. However, in pathological states such as hypertrophic cardiomyopathy (HCM) and heart failure with preserved ejection fraction (HFpEF), this metabolic process can become less efficient.

Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor.^[1] It acts as a competitive inhibitor of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial beta-

oxidation pathway of long-chain fatty acids.[2] By partially inhibiting this enzyme, **Ninerafaxstat** reduces the heart's reliance on fatty acids as a fuel source and promotes a shift towards glucose oxidation. This metabolic switch is energetically more favorable, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation. This improved metabolic efficiency is believed to enhance overall cardiac function.



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*Mechanism of action of **Ninerafaxstat**.*

Clinical Development and Key Findings

Ninerafaxstat is being investigated for the treatment of non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). Several clinical trials have been conducted to evaluate its safety and efficacy.

IMPROVE-HCM Trial

The IMPROVE-HCM trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study that evaluated the safety and efficacy of **Ninerafaxstat** in patients with symptomatic nHCM.

Experimental Protocol:

- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: 67 patients with symptomatic nHCM.

- Intervention: **Ninerafaxstat** (200 mg twice daily) or placebo for 12 weeks.
- Primary Endpoint: Safety and tolerability.
- Secondary Endpoints: Efficacy measures including changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score and ventilatory efficiency (VE/VCO₂ slope).

Key Findings:

- **Ninerafaxstat** was generally safe and well-tolerated.
- While there was no statistically significant improvement in the overall KCCQ score, a post-hoc analysis of patients with more severe baseline symptoms showed a significant improvement.
- A significant improvement in ventilatory efficiency (VE/VCO₂ slope) was observed in the **Ninerafaxstat** group compared to placebo.

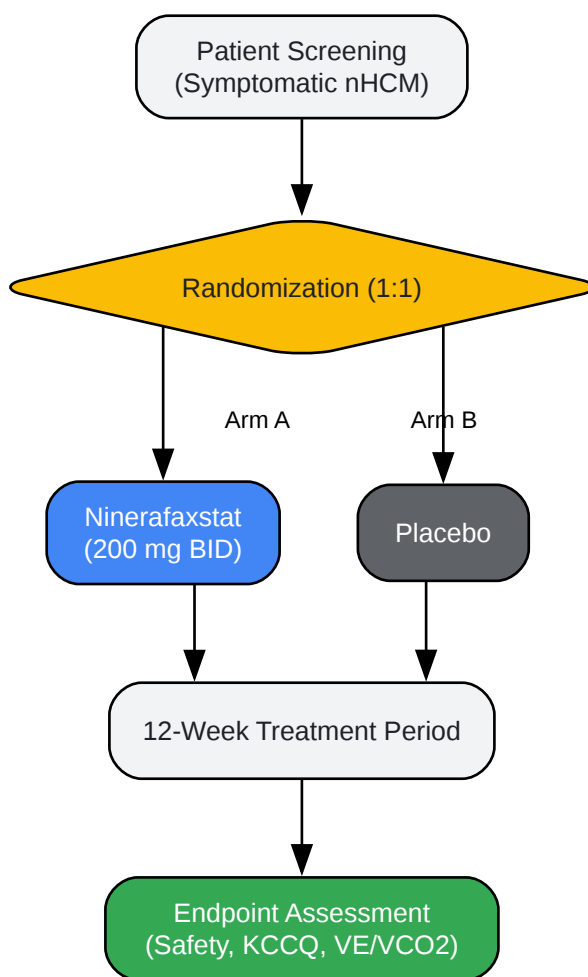
FORTITUDE-HCM Trial

The FORTITUDE-HCM trial is an ongoing Phase 2b study designed to further evaluate the efficacy and safety of **Ninerafaxstat** in a larger population of patients with symptomatic nHCM.

Table 3: Summary of Key Clinical Trial Data (IMPROVE-HCM)

Parameter	Ninerafaxstat Group	Placebo Group	p-value
Number of Patients	34	33	-
Dosage	200 mg BID	Placebo	-
Treatment Duration	12 weeks	12 weeks	-
Change in VE/VCO ₂ Slope (LS Mean Difference)	-2.1	-	0.006
Change in KCCQ-CSS (LS Mean Difference, Overall)	3.2	-	0.2
Change in KCCQ-CSS (LS Mean Difference, Baseline Score ≤80)	9.4	-	0.04

Data sourced from presentations and publications related to the IMPROVE-HCM trial.



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Simplified workflow of the IMPROVE-HCM clinical trial.

Preclinical Studies and Analytical Methods

Detailed protocols for the synthesis and analysis of **Ninerafaxstat** are not publicly available and are likely proprietary. However, based on standard pharmaceutical development practices, the following methodologies would be employed.

Synthesis

The synthesis of **Ninerafaxstat** would likely involve a multi-step organic synthesis process, culminating in the formation of the final active pharmaceutical ingredient.

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for the analysis of small molecule drugs like **Ninerafaxstat**.

General HPLC Protocol Outline:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is commonly used for molecules of this type.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength determined by the chromophores in the **Ninerafaxstat** molecule.
- Quantification: Concentration is determined by comparing the peak area of the analyte to that of a known standard.

Conclusion

Ninerafaxstat represents a promising therapeutic approach for cardiovascular diseases characterized by impaired cardiac energetics. Its mechanism of action, which involves shifting the heart's metabolic substrate preference from fatty acids to glucose, has the potential to improve myocardial efficiency. Clinical data from the IMPROVE-HCM trial suggest that **Ninerafaxstat** is safe and well-tolerated and may improve exercise capacity and symptoms in patients with nHCM. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of this novel cardiac mitotrope.

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